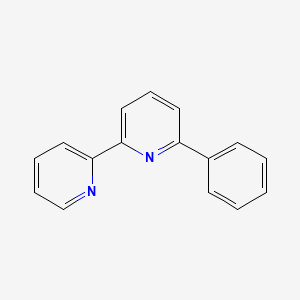

6-Phenyl-2,2'-bipyridine

Descripción

Significance of Bipyridine Ligands in Coordination Chemistry and Materials Science

Bipyridine ligands are a cornerstone of coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions. fiveable.mechemscene.comnih.gov As bidentate chelating agents, they bind to a metal center through two nitrogen atoms, a configuration that imparts significant stability compared to monodentate ligands. fiveable.me This chelate effect is fundamental to their widespread use. The 2,2'-bipyridine (B1663995) isomer is particularly notable for its robust redox stability and the ease with which it can be functionalized, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes. researchgate.net

The influence of bipyridine ligands extends to the electronic properties of coordination complexes. They can modify the energy levels and absorption spectra of metal complexes, which is crucial for applications in catalysis and photophysics. fiveable.me The presence of bipyridine can lead to strong π-π interactions and alter the ligand field around the metal center, enhancing catalytic activity or inducing specific photophysical behaviors. fiveable.me In materials science, bipyridine-based complexes are integral components in the development of functional materials, including those used in dye-sensitized solar cells and light-emitting diodes (LEDs), where they contribute to improved light absorption and charge transfer efficiency. fiveable.mechemscene.com

Unique Architectural and Electronic Features of 6-Phenyl-2,2'-bipyridine

Electronically, the phenyl substituent can engage in π-stacking interactions and modify the ligand's electronic properties. This allows for the tuning of the photophysical and electrochemical characteristics of its metal complexes. acs.org this compound is a versatile ligand capable of multiple coordination modes, including acting as a tridentate NNC ligand where the phenyl ring participates in cyclometalation. researchgate.netacs.org This ability to form a cyclometalated ring with the metal center is a key feature that enhances the stability and influences the electronic structure of the complex. The synthesis of this compound can be achieved through methods like the Kröhnke synthesis or nucleophilic substitution, which also allows for further derivatization to tailor its properties for specific applications. acs.org

Overview of Key Research Domains for this compound Systems

The unique properties of this compound have led to its application in several cutting-edge research areas. Its complexes with various transition metals have shown significant promise in:

Catalysis : Complexes of this compound with metals like palladium and nickel are being explored for their catalytic activity in cross-coupling reactions. osti.govmdpi.com The tridentate nature of the ligand can stabilize the metal center and facilitate catalytic cycles.

Photoredox Catalysis : Iridium and copper complexes of this compound and its derivatives are investigated as photocatalysts. osti.govacs.orgacs.org These complexes can absorb visible light and participate in single-electron transfer processes, enabling a variety of organic transformations under mild conditions. ethz.ch

Luminescent Materials : Platinum(II) and palladium(II) complexes incorporating this compound can exhibit interesting photophysical properties, including luminescence. researchgate.netrsc.orgacs.org These properties are sensitive to the solvent and the presence of other ions, leading to applications in chemical sensing.

Organic Light-Emitting Diodes (OLEDs) : Iridium(III) complexes with this compound are studied for their potential use as phosphorescent emitters in OLEDs. rsc.orgmdpi.com The tridentate coordination of the ligand can lead to highly efficient and stable emissive materials.

The following table provides a summary of selected research findings for this compound complexes in various applications.

| Metal | Application | Key Finding |

| Iridium(III) | Photoredox Catalysis | A homoleptic iridium(III) complex with this compound showed improved stability in photocatalytic proton reduction compared to analogous systems. acs.org |

| Platinum(II) | Luminescent Materials | Cyclometalated platinum(II) acetylide complexes with 6-phenyl-2,2'-bipyridyl derivatives are brightly emissive in both solution and solid state. acs.org |

| Nickel(II) | Cross-Coupling Catalysis | Organonickel complexes with this compound are active catalysts in Negishi-like C-C cross-coupling reactions. osti.gov |

| Copper(I) | Photoredox Catalysis | Copper(I) complexes with a disubstituted 2,2'-bipyridine ligand, a derivative of this compound, are efficient catalysts for the chlorotrifluoromethylation of alkenes. acs.org |

| Palladium(II) | Luminescent Materials | Cationic palladium(II) complexes of this compound exhibit intense luminescence at 77 K. acs.org |

Structure

3D Structure

Propiedades

IUPAC Name |

2-phenyl-6-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-2-7-13(8-3-1)14-10-6-11-16(18-14)15-9-4-5-12-17-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIHGNUQPJHDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404883 | |

| Record name | Bipyridine, polymer-bound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61633-06-5 | |

| Record name | Bipyridine, polymer-bound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Phenyl 2,2 Bipyridine and Functionalized Derivatives

Established Ligand Synthesis Routes

Established routes to 6-phenyl-2,2'-bipyridine often involve the construction of the 2,2'-bipyridine (B1663995) core followed by or concurrent with the introduction of the phenyl group at the 6-position. These methods are valued for their efficiency and tolerance of a wide range of functional groups.

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of C-C bonds, representing the most common approach for synthesizing substituted bipyridines. mdpi.compreprints.org These reactions typically involve the coupling of a pyridine (B92270) halide with a pyridyl organometallic reagent.

The Sonogashira reaction, a coupling of terminal alkynes with aryl or vinyl halides, is a reliable method for forming C(sp²)–C(sp) bonds and has been adapted for the synthesis of complex heterocyclic systems. researchgate.netrsc.org While not a direct method for creating the bipyridine's pyridine-pyridine bond, it is instrumental in synthesizing alkyne-substituted pyridines and bipyridines, which are versatile precursors for more complex derivatives. researchgate.netnih.gov For instance, the Sonogashira coupling of a halogenated bipyridine with an alkyne can introduce new functional groups. nih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, and a copper(I) co-catalyst like CuI, in the presence of a base such as triethylamine. rsc.orgmdpi.com

Research has demonstrated the synthesis of 4-(phenylethynyl)-2,2′-bipyridine by reacting 4-bromo-2,2′-bipyridine with phenylacetylene, catalyzed by Pd(PPh₃)₄ and CuI in deaerated toluene. iucr.org Similarly, bipyridyl-alkyne adducts have been synthesized with high yields (82%–96%) using a Pd/TPPTS catalyst system with CuI in DMF. nih.gov These alkynylated bipyridines can then undergo further transformations to yield functionalized derivatives.

Table 1: Examples of Sonogashira Coupling for Bipyridine Functionalization

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-2,2′-bipyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | N/A | iucr.org |

| 4-Bromo-2,2′-bipyridine | Pyridine-3-ylacetylene | Pd(PPh₃)₄ | Et₃N | Toluene | 78% | iucr.org |

Negishi coupling is a highly effective method for preparing bipyridines due to its high yields, mild reaction conditions, and excellent functional group tolerance. orgsyn.orgorgsyn.org This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. orgsyn.org It has proven particularly useful for synthesizing asymmetrically functionalized bipyridines, avoiding the use of toxic organotin reagents associated with Stille coupling. organic-chemistry.org

An efficient and mild Negishi cross-coupling strategy for substituted 2,2′-bipyridines utilizes tetrakis(triphenylphosphine)palladium(0) as a catalyst. organic-chemistry.org This method allows for the coupling of 2-pyridylzinc reagents with both 2-bromo- and 2-chloropyridines, yielding a diverse range of bipyridines in good to excellent yields (50–98%). organic-chemistry.org Bromo-substituted pyridines typically react efficiently at room temperature, whereas the less reactive chloro-pyridines may require heating. organic-chemistry.org The reaction accommodates various functional groups, including esters, alkynes, and alkyl and alkoxy moieties. organic-chemistry.orgorgsyn.org

Table 2: Negishi Coupling for Substituted Bipyridine Synthesis

| Pyridyl Halide | Organozinc Reagent | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridines | 2-Pyridylzinc halides | Pd(dba)₂ / XPhos | N/A | N/A | mdpi.com |

| 2-Bromopyridines | Functionalized 2-pyridylzinc | Pd(PPh₃)₄ | Room Temp | Good to Excellent | organic-chemistry.org |

| 2-Chloropyridines | Functionalized 2-pyridylzinc | Pd(PPh₃)₄ | Heating | Good to Excellent | organic-chemistry.org |

The Suzuki-Miyaura coupling reaction is a cornerstone for constructing C(sp²)–C(sp²) bonds and is widely used for synthesizing bipyridine structures. preprints.org The reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. mdpi.com A significant challenge historically has been the instability of 2-pyridylboronic acid derivatives. researchgate.netmdpi.com However, the development of stabilized 2-pyridylboron compounds, such as N-phenyldiethanolamine esters, has made Suzuki coupling a more viable and efficient route. researchgate.netmdpi.com

Typical conditions involve a palladium catalyst like Pd(PPh₃)₄ or a cyclopalladated ferrocenylimine catalyst, along with a base such as sodium carbonate. mdpi.compreprints.org This method has been used to synthesize 6,6′-di-(2″-methylthiophenyl)-2,2′-bipyridine from 6,6′-dibromo-2,2′-bipyridine and a corresponding boronic ester, using Pd(PPh₃)₄ as the catalyst and potassium carbonate as the base in toluene. mdpi.com While effective, the reaction can sometimes require high catalyst loadings (>10 mol%) and may result in moderate yields (50-65%) due to the product's ability to coordinate with the metal center, thereby decreasing catalytic activity. mdpi.compreprints.org

Beyond cross-coupling, other cycloaddition strategies provide powerful, non-traditional routes to complex bipyridine structures.

The inverse electron demand aza-Diels–Alder reaction is a sophisticated strategy for constructing heterocyclic systems. nih.gov This reaction involves an electron-deficient azadiene, such as a 1,2,4-triazine (B1199460) or 1,2,4,5-tetrazine, reacting with an electron-rich dienophile, like an enamine. nih.govresearchgate.net The initial cycloadduct typically undergoes a retro-Diels-Alder reaction, expelling a small molecule (e.g., N₂) to yield the final aromatic pyridine or bipyridine product.

This methodology has been successfully applied to synthesize annulated and polyarene-modified 2,2'-bipyridines. researchgate.netrhhz.net For example, reacting 5,5′-bi-1,2,4-triazines with cyclic enamines in the absence of a solvent leads to a range of symmetrical, annulated 2,2′-bipyridines in good yields. researchgate.net This approach provides a pot, atom, and step economy (PASE) route to novel, functionalized bipyridines that are valuable as fluorophores and complex ligands. researchgate.net The reaction of 3-(pyridin-2-yl)-1,2,4-triazines with enamines serves as a key step in producing functionalized 2,2'-bipyridines. researchgate.net

Alternative Synthetic Pathways for this compound Derivatives

Transition-Metal-Free C-H Functionalization Routes

Recent advancements have led to the development of transition-metal-free methods for the synthesis of bipyridines, offering a more sustainable and cost-effective alternative to traditional cross-coupling reactions. One notable approach involves the use of a bis-phenalenyl compound in the presence of potassium tert-butoxide (K(Ot-Bu)). preprints.org This reaction proceeds via a single electron transfer (SET) mechanism. A phenalenyl-based radical initiates the process by transferring an electron to a halogenated pyridine, generating a reactive pyridyl radical. This radical then couples with another pyridine molecule to form the C(sp²)-C(sp²) bond, ultimately yielding the bipyridine product. preprints.org The presence of organic radicals in this process has been confirmed through electron spin resonance (ESR) measurements. preprints.org

Another innovative transition-metal-free method utilizes a specific reagent to facilitate pyridine C-H activation and subsequent C-C coupling. preprints.org This approach underscores the growing trend towards avoiding precious metal catalysts in the synthesis of these important heterocyclic compounds.

Cyclometalation as a Ligand Synthesis and Functionalization Strategy

Cyclometalation, the intramolecular activation of a C-H bond by a metal center to form a metallacycle, is a powerful tool for both the synthesis and functionalization of this compound. This strategy allows for the direct formation of organometallic complexes with unique properties and reactivity.

Direct C-H Activation and Cyclometalation of this compound

Direct C-H activation has emerged as a highly efficient method for the synthesis of cyclometalated this compound complexes. This approach avoids the pre-functionalization of the ligand, streamlining the synthetic process.

A significant breakthrough has been the development of a direct, base-assisted C(sp²)–H cyclonickelation of this compound (HPhbpy). mdpi.comresearchgate.netnih.gov This method allows for the synthesis of organonickel complexes of the type [Ni(Phbpy)X] (where X = Br, OAc, CN) from readily available Ni(II) precursors like NiX₂ and HPhbpy. mdpi.comresearchgate.netnih.gov Previously, the synthesis of such complexes often required the use of Ni(0) precursors and oxidative addition from a C-Br bond. mdpi.comresearchgate.netnih.gov

The optimized protocol involves the use of a synergistic base pair, typically a 1:2 mixture of acetate (B1210297) and carbonate, in a nonpolar solvent at elevated temperatures. mdpi.comresearchgate.netnih.gov This method has proven to be quantitative and proceeds on synthetically useful timescales. mdpi.comresearchgate.netnih.gov The development of this base-assisted C-H activation for a 3d transition metal like nickel represents a significant advancement, extending a methodology previously established for noble metals such as Ru, Ir, Rh, and Pd. mdpi.comresearchgate.netnih.gov

Table 1: Optimized Conditions for Base-Assisted Cyclonickelation

| Parameter | Optimal Condition | Source |

| Precursor | Anhydrous NiX₂ and HPhbpy | mdpi.com |

| Base System | 1:2 mixture of acetate and carbonate | mdpi.comresearchgate.netnih.gov |

| Solvent | Nonpolar media (e.g., p-xylene, (di)chlorobenzene) | mdpi.com |

| Temperature | Elevated | mdpi.comresearchgate.netnih.gov |

This user-friendly protocol provides a versatile and tunable route to a wide range of direct nickelation products. mdpi.comresearchgate.net

The cyclometalation of derivatized this compound (pbpy) ligands in the formation of bis-tridentate Ru(II) complexes exhibits remarkable regioselectivity. acs.orgacs.orgubc.caresearchgate.net In these complexes, which also feature a trimethyl-4,4′,4″-tricarboxylate-2,2′:6′,2″-terpyridine (Me₃tctpy) ligand, the regioselectivity of the C-H activation is governed by the electronic nature of the substituents on the phenyl ring of the pbpy ligand. acs.orgacs.orgubc.caresearchgate.net

When electron-donating groups (EDGs) such as -OEt or -SEt are present, the cyclometalation preferentially occurs at the ortho position relative to the organometallic bond, despite this being the more sterically hindered position. acs.orgacs.orgubc.caresearchgate.net Conversely, the presence of electron-withdrawing groups (EWGs) like -CF₃ leads to the exclusive formation of the para isomer. acs.orgacs.orgubc.caresearchgate.net

Table 2: Regioselectivity in Ruthenium Complex Formation

| Substituent on Phenyl Ring | Isomer Formed | Isomer Ratio (ortho:para) | Source |

| -OEt (EDG) | ortho favored | 1:0 | acs.orgacs.orgubc.ca |

| -SEt (EDG) | ortho favored | 3:1 | acs.orgacs.orgubc.ca |

| -CF₃ (EWG) | para exclusively | 0:1 | acs.orgacs.orgubc.caresearchgate.net |

This observed regioselectivity is consistent with an electrophilic metalation mechanism. acs.orgacs.orgubc.caresearchgate.net The molecular scaffold of these complexes precludes other potential cyclometalation pathways like oxidative addition, agostic interactions, or σ-bond metathesis, allowing for the experimental establishment of this mechanism. acs.orgacs.orgubc.caresearchgate.net The relative stabilities of the resulting products and the carbanionic intermediates are the determining factors in the observed isomer ratios. acs.orgacs.orgubc.caresearchgate.net

Base-Assisted Cyclometalation Processes for Nickel(II) Complexes

Oxidative Addition Routes for Cyclometalated this compound Complexes

Oxidative addition is a fundamental step in many catalytic cycles and a key method for the synthesis of cyclometalated complexes. This approach typically involves the reaction of a low-valent metal center with a substrate containing a cleavable bond, such as a carbon-halogen bond.

For instance, organonickel complexes of the type [Ni(Phbpy)X] (where X = F, Cl, Br, I, C₆F₅) can be synthesized from the [Ni(COD)₂] precursor via a chelate-assisted oxidative addition into the phenyl C-X bond of the corresponding 6-(2-halophenyl)-2,2'-bipyridine protoligand. osti.gov This method has been successfully employed to generate a series of complexes with varying halide and pseudohalide coligands. osti.gov

In a similar vein, cyclometalated palladium(II) complexes, [Pd(Phbpy)X] (X = Cl, Br, I), have been synthesized through the oxidative addition of the corresponding X-Phbpy protoligands to a tris(dibenzylideneacetone)dipalladium(0) (B46781) precursor. researchgate.net

Furthermore, the oxidative addition of methyl iodide to a Pt(II) rollover cyclometalated complex of this compound has been demonstrated. nih.gov This reaction proceeds through an intermolecular Sₙ2 mechanism to yield the corresponding Pt(IV) derivative. nih.gov This reactivity highlights the potential for further functionalization of these cyclometalated scaffolds.

Coordination Chemistry of 6 Phenyl 2,2 Bipyridine Complexes

General Coordination Modes and Ligand Behavior

6-Phenyl-2,2'-bipyridine is a versatile ligand in organometallic and coordination chemistry, capable of adopting several coordination modes. researchgate.net Its behavior is influenced by the metal center, its oxidation state, and the presence of other ligands in the coordination sphere. The primary coordination involves the nitrogen atoms of the bipyridine unit, but the phenyl ring can also participate in binding, leading to cyclometalation.

Tridentate C^N^N Coordination of this compound

A significant aspect of the coordination chemistry of this compound is its ability to act as a tridentate C^N^N ligand. This coordination mode involves the two nitrogen atoms of the bipyridine core and a carbon atom from the ortho position of the phenyl ring, forming a five-membered and a six-membered chelate ring with the metal center. This cyclometalation process results in the formation of highly stable organometallic complexes.

This C^N^N tridentate coordination has been observed in complexes with various transition metals, including platinum(II), nickel(II), and iridium(III). osti.govosti.govresearchgate.netresearchgate.netnih.gov For instance, in nickel(II) complexes of the type [Ni(Phbpy)X], where X is a halide, the phbpy ligand is anionic and coordinates in a C^N^N fashion. osti.govosti.gov Similarly, platinum(II) complexes with the 6-phenyl-2,2'-bipyridyl ligand readily form cyclometalated species. researchgate.netnih.gov Theoretical studies on iridium(III) complexes have also explored the properties of [(C^N^N)Ir(III)]-based structures. researchgate.net The formation of these cyclometalated complexes is often facilitated by a chelate-assisted C-H bond activation. osti.gov

Chelating and Bridging Coordination Geometries

Beyond the tridentate C^N^N mode, this compound can exhibit simpler bidentate N,N'-chelation, where only the two nitrogen atoms of the bipyridine moiety coordinate to the metal center. This is a common coordination mode for bipyridine-type ligands.

Furthermore, this compound can function as a bridging ligand, connecting two metal centers. An unusual bridging mode involves a threefold-deprotonated this compound ligand in dinuclear platinum(II) derivatives, showcasing the ligand's versatility. researchgate.net Another example is the formation of a dinuclear palladium complex where a related bipyridine ligand acts as both a chelating and a bridging ligand. researchgate.net The ability of the cyano-substituted bipyridine to act as a bridging ligand in silver complexes further illustrates this capacity, with the coordination mode depending on the counter-anion.

Complexes with d-Block Transition Metals

The versatile coordination behavior of this compound has led to the synthesis and characterization of a wide array of complexes with d-block transition metals. The electronic and steric properties of the ligand influence the geometry and properties of the resulting metal complexes.

Copper(I) Complexes of this compound Ligands

Copper(I) complexes with diimine ligands like this compound have attracted considerable attention due to their interesting photophysical and electrochemical properties. acs.org These complexes are key components in various applications, including photoredox catalysis and materials science. mdpi.comscilit.comacs.org

Both homoleptic and heteroleptic copper(I) complexes of this compound and its derivatives have been synthesized and characterized. mdpi.comscilit.com Homoleptic complexes, such as [Cu(phbpy)₂]⁺, contain two identical phbpy ligands coordinated to the copper(I) center. Heteroleptic complexes, on the other hand, feature one phbpy ligand and one or more different ligands in the copper(I) coordination sphere.

The synthesis of these complexes often involves the reaction of a copper(I) salt, such as [Cu(CH₃CN)₄]BF₄, with the desired ligands in an appropriate solvent. rsc.orgnih.gov For instance, the reaction of [Cu(CH₃CN)₄]BF₄ with 6-(4-bromophenyl)-2,2'-bipyridine and triphenylphosphine (B44618) yields a heteroleptic complex. nih.gov Similarly, both homo- and heteroleptic complexes of a related ligand, 6,6'-bis(phenylethynyl)-2,2'-bipyridine, have been prepared through self-assembly with a copper(I) source. mdpi.comscilit.com

These complexes are typically characterized using a range of spectroscopic and analytical techniques, including ¹H and ¹³C NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. mdpi.comnih.govmdpi.com

| Complex Type | Ligands | Synthetic Method | Reference |

| Homoleptic | 6,6'-bis(phenylethynyl)-2,2'-bipyridine | Self-assembly with Cu(I) source | mdpi.comscilit.com |

| Heteroleptic | 6,6'-bis(phenylethynyl)-2,2'-bipyridine, 2,9-dimethyl-1,10-phenanthroline | Self-assembly with Cu(I) source | mdpi.comscilit.com |

| Heteroleptic | 6-(4-bromophenyl)-2,2'-bipyridine, Triphenylphosphine | Reaction of [Cu(CH₃CN)₄]BF₄ with ligands | nih.gov |

| Heteroleptic | 6-(thiophen-2-yl)-2,2'-bipyridine (B14282642), Triphenylphosphine | Two-step synthesis utilizing the diimine ligand and phosphine (B1218219) | mdpi.comcapes.gov.br |

In its +1 oxidation state, copper typically favors a tetrahedral coordination geometry. In complexes with this compound and its derivatives, the Cu(I) center generally exhibits a distorted tetrahedral geometry. mdpi.comnih.govmdpi.com This distortion from an ideal tetrahedral geometry is a consequence of the steric and electronic constraints imposed by the ligands.

The bite angle of the bidentate N,N'-chelating ligand is a major factor contributing to this distortion. For example, in the complex [Cu(6-(4-bromophenyl)-2,2'-bipyridine)(PPh₃)₂]BF₄, the N1-Cu1-N2 angle is a constrained 78.7(3)°, while the P1-Cu1-P2 angle is a much wider 128.29(9)°, clearly indicating a significant deviation from the ideal 109.5° of a perfect tetrahedron. nih.gov Similarly, in a heteroleptic complex with 6-(thiophen-2-yl)-2,2'-bipyridine and two triphenylphosphine ligands, the geometry around the Cu(I) center is described as a rather distorted tetrahedron. mdpi.com The steric hindrance from the bulky phenyl groups of the phosphine ligands and the acute bite angle of the bipyridine ligand are the primary causes of this distortion. mdpi.com

The table below summarizes key structural parameters for a representative heteroleptic copper(I) complex, illustrating the distorted tetrahedral geometry.

Table 1: Selected Bond Lengths and Angles for [Cu(C₁₆H₁₁BrN₂)(C₁₈H₁₅P)₂]BF₄ nih.gov

| Parameter | Value |

| Bond Lengths (Å) | |

| Cu1—P1 | 2.265(2) |

| Cu1—P2 | 2.276(2) |

| Cu1—N1 | 2.095(7) |

| Cu1—N2 | 2.178(6) |

| Bond Angles (°) | |

| N1—Cu1—N2 | 78.7(3) |

| P1—Cu1—P2 | 128.29(9) |

Copper(I) Complexes with Phosphine and Diimine Ligands

Heteroleptic copper(I) complexes incorporating both diimine and phosphine ligands are a subject of extensive research owing to their promising photophysical properties. mdpi.commdpi.com The combination of a diimine, such as a this compound derivative, with phosphine ligands around a Cu(I) center often results in tetra-coordinated complexes. researchgate.net These complexes typically display strong absorption bands in the ultraviolet-visible spectrum between 250 and 350 nm, which are attributed to spin-allowed π-π* intraligand transitions within the aromatic systems of both the diimine and phosphine ligands. researchgate.net

For instance, a novel heteroleptic copper(I) complex, [6-(thiophen-2-yl)-2,2′-bipyridine]bis(triphenylphosphine) copper(I) tetrafluoroborate, has been synthesized and characterized. mdpi.comcapes.gov.br In this complex, the copper(I) ion is situated in a distorted tetrahedral environment, coordinated to two nitrogen atoms from the diimine ligand and two phosphorus atoms from the triphenylphosphine molecules. mdpi.com The distortion from an ideal tetrahedral geometry is evident from the wide P-Cu-P angle and the acute N-Cu-N angle, the latter being a consequence of the chelation bite of the bipyridine-based ligand. mdpi.com Similarly, a related complex using 6-(furan-2-yl)-2,2'-bipyridine has been synthesized, exhibiting a distorted tetrahedral geometry with Cu-N and Cu-P bond distances consistent with similar structures. mdpi.com

In some cases, the use of bulky phosphine ligands like tricyclohexylphosphine (B42057) can lead to the formation of three-coordinate copper(I) complexes. nih.gov An example is the complex formed with 6-(4-bromophenyl)-2,2'-bipyridine, where the copper(I) atom adopts a distorted trigonal planar configuration, coordinated to the two nitrogen atoms of the bipyridine ligand and one phosphorus atom from the phosphine. nih.gov

The photoluminescence of these copper(I) complexes is a key feature. The [6-(thiophen-2-yl)-2,2′-bipyridine]bis(triphenylphosphine) copper(I) complex is an orange emitter with a photoluminescence quantum yield of 2.6% in the solid state. mdpi.comcapes.gov.br The analogous complex with 6-(furan-2-yl)-2,2'-bipyridine is a yellow emitter in the solid state with a quantum yield of 2.5%. mdpi.com

Interactive Data Table: Properties of Copper(I) Complexes

| Complex | Coordination Geometry | Key Feature | Photoluminescence | Reference |

| [6-(thiophen-2-yl)-2,2′-bipyridine]bis(triphenylphosphine) copper(I) | Distorted tetrahedral | Orange emitter in solid state | Quantum yield of 2.6% | mdpi.comcapes.gov.br |

| [6-(furan-2-yl)-2,2′-bipyridine]bis(triphenylphosphine) copper(I) | Distorted tetrahedral | Yellow emitter in solid state | Quantum yield of 2.5% | mdpi.com |

| 6-(4-bromophenyl)-2,2'-bipyridinecopper(I) | Distorted trigonal planar | Three-coordinate complex | Not specified | nih.gov |

Iridium(III) Complexes with this compound Ligands

The this compound ligand and its derivatives have been utilized in the synthesis of luminescent iridium(III) complexes. academie-sciences.fr The coordination mode of the ligand to the iridium center can vary. While it can potentially bind as a C^N^N tridentate ligand, it has also been observed to coordinate in an N^N bidentate fashion. academie-sciences.fr

In a study involving the reaction of iridium terpyridyl trichloride (B1173362) with 6'-phenyl-2,2'-bipyridine (HL¹), the ligand was found to coordinate as a bidentate N^N donor, resulting in the complex Ir(tpy)HL¹Cl₂. academie-sciences.fr This complex was only weakly emissive in solution at room temperature. academie-sciences.fr However, when derivatives of the ligand with a 4'-tolyl group were used, cyclometalation occurred at the central pyridine (B92270) ring, leading to N^C-binding and the formation of monocationic complexes. These cyclometalated complexes were intensely luminescent. academie-sciences.fr

Further research has led to the synthesis and characterization of iridium(III) complexes of the type [Ir(thpy)₂(N^N)][PF₆], where Hthpy is 2-(2'-thienyl)pyridine and N^N is this compound. nih.gov In the solid state, the pendant phenyl ring of the this compound ligand can engage in intramolecular π-stacking with one of the thienyl rings of the other ligands. nih.gov The solution spectrum of the complex containing this compound shows an emission maximum around 640 nm. nih.gov In thin films, these complexes exhibit emission peaks around 550 and 590 nm with a shoulder at approximately 640 nm, and the quantum yield for the this compound-containing complex in a thin film is 29%. nih.gov

The synthesis of cationic iridium(III) complexes often involves the use of cyclometalating ligands. bohrium.com The general approach for synthesizing iridium(III) bisterpyridine complexes involves refluxing iridium trichloride with the terpyridine precursors. nih.gov

Palladium(II) Complexes Incorporating this compound

Palladium(II) readily forms cyclometalated complexes with this compound and its derivatives. researchgate.netrsc.org These complexes, with the general formula [Pd(L)X] (where L is the cyclometalated ligand and X is a halide or another ancillary ligand), have been extensively studied. researchgate.netnih.gov The this compound ligand acts as a tridentate C^N^N donor, analogous to 2,2':6',2"-terpyridine. rsc.org

The synthesis of these organopalladium(II) complexes can be achieved through methods such as oxidative addition using a Pd(0) precursor or through C-H activation of the parent ligand with a Pd(II) salt like K₂PdCl₄. researchgate.net Mononuclear complexes such as [Pd(L¹)X] (where HL¹ = this compound; X = Cl, Br, I) have been prepared, as well as binuclear derivatives. nih.govacs.orghku.hk While these complexes are typically non-emissive at room temperature, cationic derivatives show intense luminescence at 77 K. nih.govacs.orghku.hk

The introduction of hydrogen-bonding functionalities, such as carboxylic acid or hydroxyl groups, onto the this compound scaffold allows for the creation of cyclopalladated complexes with interesting supramolecular structures. dntb.gov.ualookchem.com For example, the tridentate ligand 4-carboxy-6-phenyl-2,2'-bipyridine (HL¹) has been used to prepare the cyclometalated Pd(II) complex [Pd(L¹)Cl]. lookchem.com The crystal structure of this complex reveals a rich array of hydrogen-bonding motifs and π-stacking interactions. lookchem.com The molecules associate into dimers with an intradimer Pd-Pd distance of 3.27 Å. lookchem.com Similar complexes have been formed with ligands bearing carboxyphenyl and hydroxyphenyl substituents. lookchem.com These complexes are noted for being light-emitting. dntb.gov.ualookchem.com

Comparisons between palladium(II) and platinum(II) complexes of this compound reveal differences in their photophysical properties and solid-state structures. nih.govacs.orghku.hk While the Pd(II) complexes are generally non-emissive at room temperature, their Pt(II) counterparts often show luminescence. nih.govacs.orghku.hk

In the crystal structure of the palladium complex [Pd(L¹)PPh₃]⁺, where L¹ is the cyclometalated this compound, distinct π-π stacking interactions are not prominent. ntu.edu.tw This contrasts with the platinum analogue, [Pt(L¹)PPh₃]⁺, which exhibits head-to-tail π-stacking with intermolecular plane separations of 3.35 Å. ntu.edu.tw The palladium-ligand bond distances are generally comparable to those in the platinum analogues. ntu.edu.tw

At 77 K in a methanol/ethanol glass, the cationic Pd(II) complexes exhibit intense, structured emissions. nih.govacs.orghku.hk For example, [Pd(L¹)PPh₃]⁺ shows emission maxima in the range of 467-586 nm, which is assigned to an intraligand excited state. nih.govacs.org Binuclear palladium complexes can display dual emissions at 77 K, with broad, structureless bands at longer wavelengths (around 626-658 nm) attributed to π-π excimeric intraligand transitions. nih.govacs.org

Interactive Data Table: Comparison of Pd(II) and Pt(II) Complexes

| Feature | Palladium(II) Complex | Platinum(II) Complex | Reference |

| Room Temp. Emission | Generally non-emissive | Often luminescent | nih.govacs.orghku.hk |

| Solid-State Stacking | Less prominent π-π stacking in [Pd(L¹)PPh₃]⁺ | Head-to-tail π-stacking in [Pt(L¹)PPh₃]⁺ | ntu.edu.tw |

| Low Temp. Emission | Intense, structured emission from intraligand states | Not specified in this context | nih.govacs.orghku.hk |

Cyclopalladated Complexes with Hydrogen-Bonding Functionality

Platinum(II) Complexes of Cyclometalated this compound

Cyclometalated platinum(II) complexes featuring the this compound ligand have been extensively investigated due to their rich photophysical properties and potential applications. rsc.org These d⁸ metal complexes typically adopt a square-planar geometry. rsc.org The cyclometalated ligand acts as a C,N,N-tridentate donor, similar to terpyridine. rsc.org The resulting organoplatinum(II) monomers can self-assemble through non-covalent Pt-Pt and π-π stacking interactions. rsc.org

The synthesis of these complexes can be achieved by reacting a Pt(II) precursor with the this compound ligand. rsc.org A series of mononuclear and dinuclear cyclometalated platinum(II) complexes with 6-phenyl-4-(9,9-dihexylfluoren-2-yl)-2,2'-bipyridine have been synthesized and their photophysical properties systematically studied. nih.gov These complexes exhibit strong ¹π,π* absorption bands in the UV region and a broad, structureless charge-transfer band in the visible region. nih.gov They are emissive in solution at room temperature and in a glassy matrix at 77 K, with a long-lived red/orange emission around 600 nm attributed to a triplet metal-to-ligand charge transfer/intraligand charge transfer state. nih.gov

The introduction of an acetylide co-ligand to the cyclometalated platinum(II) this compound framework has been a successful strategy for tuning the electronic and photophysical properties of these complexes. acs.orgacs.orgresearchgate.net A series of cyclometalated 6-phenyl-4-(p-R-phenyl)-2,2'-bipyridyl Pt(II) acetylide complexes have been synthesized and studied. acs.orgacs.orgresearchgate.netnih.gov

Single-crystal X-ray crystallography of these acetylide complexes reveals that they exhibit distorted square planar geometries around the platinum(II) ion. acs.orgresearchgate.netnih.gov These complexes are brightly emissive, both in fluid solution and in the solid state, with emission maxima around 600 nm and lifetimes of approximately 500 ns in fluid solution. acs.orgresearchgate.netnih.gov The emission is assigned to a triplet metal-to-ligand charge transfer (³MLCT) transition. acs.orgresearchgate.netnih.gov

Furthermore, platinum complexes with a 6-phenyl-4-(9,9-dihexylfluoren-2-yl)-2,2'-bipyridine ligand and a phenothiazinyl acetylide co-ligand have also been synthesized. nih.gov These complexes display a broad metal-to-ligand/intraligand/ligand-to-ligand charge transfer absorption band and a ³MLCT/³ILCT/³π,π* emission band at approximately 594 nm at room temperature. nih.gov

Interactive Data Table: Properties of Platinum(II) Acetylide Complexes

| Complex Type | Geometry | Emission Max (λem) | Emission Lifetime | Reference |

| Pt(CNN-Ph-R)(CCPh) | Distorted square planar | ~600 nm | ~500 ns (in solution) | acs.orgresearchgate.netnih.gov |

| Pt(6-phenyl-4-fluorenyl-bpy)(phenothiazinyl acetylide) | Not specified | ~594 nm | ~600 ns to 1.2 µs | nih.gov |

Mononuclear and Binuclear Cyclometalated Platinum(II) Systems

A series of luminescent mononuclear and binuclear cyclometalated platinum(II) complexes featuring this compound and its derivatives have been synthesized and studied. acs.orghku.hk These complexes exhibit interesting photophysical properties, largely influenced by d8-d8 and ligand-ligand interactions. acs.orghku.hk The general structures of these complexes are [Pt(L)Cl] for mononuclear species and [Pt₂(L)₂(μ-bridge)]²⁺ for binuclear species, where L represents a substituted this compound ligand and "bridge" is a bridging ligand like bis(diphenylphosphino)methane (B1329430) (dppm). acs.org

The introduction of different aryl substituents at the 4-position of the this compound ligand has been found to have a negligible effect on the emission energy, suggesting limited electronic delocalization between these substituents. acs.org However, the nature of the solvent and the presence of bridging ligands significantly impact the luminescence of these complexes. For instance, self-quenching of the triplet metal-to-ligand charge transfer (³MLCT) emission is observed for mononuclear derivatives in dichloromethane (B109758) at room temperature. acs.org

Binuclear complexes with short bridging ligands, such as dppm, exhibit fluid emissions at substantially lower energies (around 652–662 nm) compared to their mononuclear counterparts. acs.org These emissions are characterized by significant solvatochromic effects and are attributed to ³[dσ, π] excited states, indicative of metal-metal interactions. acs.org In contrast, binuclear complexes with longer bridging diphosphine ligands display emissions characteristic of ³MLCT states of non-interacting [Pt(L)] moieties. acs.org The intramolecular Pt-Pt distances in these binuclear complexes, as determined by X-ray crystallography, play a crucial role in their photophysical properties. For example, a complex with a μ-dppm bridge exhibits a Pt-Pt distance of 3.245(1) Å, while a complex with a μ-pyrazolate bridge has a longer distance of 3.612(2) Å, leading to minimal metal-metal communication. acs.org

Furthermore, the molar extinction coefficients for dinuclear complexes are significantly higher than those of their mononuclear analogues, indicating electronic coupling through the bridging ligand. nih.gov The emission characteristics of these complexes, whether mononuclear or dinuclear, are generally assigned to a triplet metal-to-ligand charge transfer (³MLCT) or a combination of ³MLCT and intraligand charge transfer (³ILCT) states. nih.govacs.org The manipulation of non-covalent Pt-Pt and π-π stacking interactions in these systems allows for the development of materials with intriguing solvato- and iono-chromic phenomena. rsc.org

Nickel(II) Complexes Bearing this compound (Phbpy)

Nickel(II) complexes with the cyclometalated this compound (Phbpy) ligand, an anionic tridentate C^N^N donor, have been synthesized and investigated. acs.orgosti.gov These complexes, with the general formula [Ni(Phbpy)X], are typically prepared through the chelate-assisted oxidative addition of a 6-(2-halidophenyl)-2,2'-bipyridine protoligand to a Ni(0) precursor like [Ni(COD)₂]. acs.orgosti.gov Another synthetic route involves the direct, base-assisted C(sp²)‒H cyclonickelation of this compound with NiBr₂. mdpi.com The resulting complexes are often red, solid materials. acs.orgosti.gov

The electronic structure and reactivity of these nickel(II) complexes are significantly influenced by the nature of the coligand (X). acs.orgosti.gov A range of coligands, including halides (F, Cl, Br, I) and a pentafluorophenyl group (C₆F₅), have been incorporated to study their effects. acs.orgosti.gov These complexes have shown potential as catalysts in C-C cross-coupling reactions, such as Negishi-like couplings, although the catalytic activity did not show marked differences across the halide series (Ni-F to Ni-I). acs.orgosti.gov

The coligand X plays a crucial role in the electronic properties and electrochemical behavior of [Ni(Phbpy)X] complexes. acs.orgosti.gov Cyclic voltammetry studies have revealed that the reversibility of the reduction process is dependent on the coligand. acs.orgosti.gov For complexes where X = C₆F₅, F, and Cl, the reduction is reversible. acs.orgosti.gov However, for X = Br and I, the reversibility is diminished due to the rapid cleavage of the halide anion after reduction, following an EC (electrochemical-chemical) mechanism. acs.orgosti.gov

UV-vis spectroelectrochemistry has confirmed a decreasing degree of reversibility in the order C₆F₅ > F > Cl >> Br > I, which correlates with the leaving group ability of the coligand. acs.orgosti.gov These studies, supported by DFT calculations, indicate that the reduction is primarily centered on the bipyridine moiety of the Phbpy ligand, while oxidation involves the Ni(II)/Ni(III) couple. acs.orgosti.gov The long-wavelength UV-vis absorptions are relatively insensitive to the nature of X and are predominantly of metal-to-ligand charge transfer (MLCT) character. acs.orgosti.gov

The synthesis of these complexes is also dependent on the nature of the substituent on the phenyl ring of the protoligand. While halide-substituted precursors react successfully, those with methoxy (B1213986) (OMe) or triflate (OTf) groups failed to undergo the desired chelate-assisted oxidative addition. acs.orgosti.gov

Ruthenium(II) and Gold(III) Complexes of this compound

The ligand this compound (HL) can coordinate to ruthenium(II) in both a non-metallated and a cyclometalated fashion. rsc.org In glacial acetic acid, the reaction of [Ru(tpy)Cl₃] with HL yields the complex cation [Ru(tpy)(HL)Cl]⁺, where HL acts as a bidentate N,N'-donor. capes.gov.br However, when the reaction is carried out in water, a cyclometalated complex is formed. capes.gov.br The crystal structure of [Ru(HL)₂Cl₂] reveals a cis arrangement of the two chloride ligands and two N,N'-bonded HL ligands. rsc.org Gold(III) has also been shown to form complexes with 6,6'-dimethoxy-2,2'-bipyridine, resulting in a "rollover" cyclometalated derivative through the activation of a C(3)-H bond of a pyridine ring. scispace.com

Cobalt(I) and Cobalt(II/III) Complexes with Bipyridine Derivatives

Cobalt forms complexes in various oxidation states with bipyridine-type ligands. Homoleptic cobalt(I) complexes with 2,2'-bipyridine (B1663995), such as [Co(bpy)₃]⁺, have been characterized as genuine octahedral cobalt(I) complexes with a d⁸ electron configuration and neutral ligands. researchgate.net These are isostructural and isoelectronic with the corresponding nickel(II) complexes. researchgate.net

Cobalt(II) and cobalt(III) complexes with bipyridine derivatives are particularly relevant in the context of dye-sensitized solar cells (DSSCs), where they function as one-electron redox mediators. dyenamo.se The Co(II)/Co(III) redox couple offers the potential for higher voltages and efficiencies compared to the traditional iodide/tri-iodide system. dyenamo.se A wide variety of cobalt complexes with different bipyridine and phenanthroline-based ligands and various counter-ions have been developed for this purpose. dyenamo.se Additionally, mixed-ligand cobalt(II) complexes incorporating both 2,2'-bipyridine-3,3'-dicarboxylic acid and 2-mercapto-5-phenyl-1,3,4-oxadiazole have been synthesized and characterized. researchgate.net The coordination environment in these complexes involves the metal ion binding to the oxygen atoms of the carboxyl groups of the bipyridine ligand and a nitrogen atom of the oxadiazole ligand. researchgate.net

Structural Elucidation and Bonding Analysis

Single-Crystal X-ray Diffraction Studies of this compound Complexes

Single-crystal X-ray diffraction has been an indispensable tool for the definitive structural characterization of a wide array of metal complexes incorporating the this compound (Phbpy) ligand and its derivatives. These studies have provided precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions, which are crucial for understanding the electronic properties and reactivity of these compounds.

For platinum(II) complexes , X-ray diffraction has been used to characterize both mononuclear and binuclear cyclometalated systems. acs.orgacs.orgresearchgate.net In mononuclear complexes like Pt(CNN-Ph-R)(CCPh) (where CNN-Ph-R is a derivative of Phbpy), the platinum(II) center typically adopts a distorted square planar geometry. acs.orgresearchgate.net In binuclear complexes, the intramolecular Pt-Pt distance is a key parameter determined by X-ray diffraction. For instance, in a dppm-bridged binuclear complex, the Pt-Pt distance was found to be 3.245(1) Å, suggesting the possibility of metal-metal interactions, whereas a pyrazolate-bridged complex showed a larger separation of 3.612(2) Å, indicating minimal interaction. acs.orghku.hk

In the case of nickel(II) complexes of the type [Ni(Phbpy)X], single-crystal X-ray diffraction has confirmed the cyclometalated coordination of the Phbpy ligand. acs.orgosti.gov The structures of [Ni(Phbpy)Cl] and [Ni(Phbpy)I] have been determined, adding to the previously reported structure of the bromide analogue. acs.orgosti.gov A binuclear nickel(II) complex, [Ni(HPhbpy)Br₂]₂, was also characterized, revealing a structure with a Ni₂(μ-Br)₂ diamond core where each nickel atom has a five-coordinated trigonal bipyramidal geometry. mdpi.com

For ruthenium(II) complexes , the crystal structure of [Ru(HL)₂Cl₂] (where HL is this compound) showed that the ligand coordinates in a non-cyclometalated, bidentate fashion with a cis arrangement of the chloride ligands. rsc.org

Iridium(III) complexes with substituted Phbpy ligands have also been studied. The crystal structure of a complex with a 4-methylthio-6-phenyl-2,2'-bipyridine sulfone ligand, 2{[Ir(ppy)₂(3)][PF₆]}·CHCl₃·3H₂O, revealed a rare example of a kryptoracemate, crystallizing in a chiral space group with both Δ and Λ isomers in the asymmetric unit. nih.gov

The structural data obtained from these diffraction studies are summarized in the interactive table below.

Interactive Data Table: Selected Crystallographic Data for this compound Complexes

| Compound | Metal | Space Group | Key Structural Features | Reference |

| [Pt₂(L¹)(μ-dppm)]²⁺ | Pt(II) | - | Intramolecular Pt-Pt distance of 3.245(1) Å | acs.org |

| [Pt₂(L¹)(μ-pz)]⁺ | Pt(II) | - | Intramolecular Pt-Pt distance of 3.612(2) Å | acs.org |

| Pt(CNN-Ph-Me)(CCPh) | Pt(II) | - | Distorted square planar geometry | acs.orgresearchgate.net |

| Pt(CNN-Ph-P(O)(OEt)₂)(CCPh) | Pt(II) | - | Distorted square planar geometry | acs.orgresearchgate.net |

| [Ni(Phbpy)Cl] | Ni(II) | - | Cyclometalated Phbpy ligand | acs.orgosti.gov |

| [Ni(Phbpy)I] | Ni(II) | - | Cyclometalated Phbpy ligand | acs.orgosti.gov |

| [Ni(HPhbpy)Br₂]₂ | Ni(II) | - | Binuclear with Ni₂(μ-Br)₂ core, trigonal bipyramidal Ni | mdpi.com |

| [Ru(HL)₂Cl₂] | Ru(II) | P-1 | cis-dichloro, bidentate N,N'-coordination of HL | rsc.org |

| 2{[Ir(ppy)₂(sulfone-Phbpy)][PF₆]}·CHCl₃·3H₂O | Ir(III) | P2₁2₁2₁ | Kryptoracemate with Δ and Λ isomers | nih.gov |

| [Cu(6-(thiophen-2-yl)-2,2'-bipyridine)(PPh₃)₂]BF₄ | Cu(I) | P2₁/c | Distorted tetrahedral geometry | mdpi.com |

Spectroscopic Characterization (NMR, FT-IR, Mass Spectrometry)

The structural elucidation of this compound and its metallic complexes relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools for confirming the identity, purity, and structural features of these compounds. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is employed to probe the chemical environment of magnetically active nuclei. Both ¹H and ¹³C NMR are used to characterize the ligand and its complexes. rsc.organalis.com.my The ¹H NMR spectrum of the free ligand, this compound, provides a distinct pattern of signals corresponding to the protons of the phenyl and bipyridine rings. researchgate.net Upon coordination to a metal center, significant shifts in these signals are observed, providing evidence of complex formation and information about the electronic effects of the metal on the ligand framework. For instance, in cyclometalated complexes, the disappearance of a specific aromatic proton signal and the upfield shift of others can confirm the C-H activation and the formation of a metal-carbon bond.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.72 | d | H6' |

| 8.45 | d | H3 |

| 8.15 | d | H3' |

| 7.95 | m | H4, H5' |

| 7.85 | t | H4' |

| 7.50 | m | Phenyl-H |

| 7.38 | t | H5 |

Note: Data recorded in CDCl₃ at 400.40 MHz. Assignments are based on typical bipyridine spectra and may vary slightly. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy is utilized to identify characteristic vibrational modes of the functional groups within the molecule. For this compound complexes, key vibrational bands include those associated with the aromatic C=C and C=N stretching frequencies of the bipyridine rings. analis.com.my Changes in the positions of these bands upon coordination can indicate the mode of ligand binding. For example, shifts in the pyridine ring breathing modes are indicative of coordination through the nitrogen atoms. In complexes featuring other ligands, such as cyanides or acetylides, their characteristic stretching frequencies (e.g., ν(C≡N) or ν(C≡C)) are also readily identified. mdpi.com

| Frequency (cm⁻¹) | Assignment | Compound Type | Reference |

|---|---|---|---|

| ~3080 | Aromatic C-H Stretch | Ligand/Complex | analis.com.my |

| ~2221 | -C≡C Stretch | Cu(I) complex with ethynyl (B1212043) derivative | mdpi.com |

| ~1603 | C=N Stretch | Pt(II) complex | analis.com.my |

| ~1563 | Aromatic C=C Stretch | Ligand | analis.com.my |

| ~1453 | C=N Stretch | Cu(I) complex | mdpi.com |

| ~1355 | C-N Stretch | Ligand | analis.com.my |

Mass Spectrometry (MS) serves as a crucial technique for determining the molecular weight and confirming the elemental composition of the complexes. mdpi.com Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HR-MS) are commonly used. rsc.orgmdpi.com The mass spectrum typically shows a prominent peak corresponding to the molecular ion ([M]⁺) or related fragments (e.g., [M+H]⁺ or [M-counterion]⁺), allowing for unambiguous confirmation of the complex's formulation. researchgate.netmdpi.com

Intermolecular Interactions and π-Stacking in Crystal Structures

The solid-state arrangement of this compound complexes, as revealed by single-crystal X-ray diffraction, is often governed by a variety of non-covalent intermolecular interactions. Among these, π–π stacking is a predominant feature, significantly influencing the crystal packing, and in many cases, the photophysical properties of the material. nih.govacs.orgrsc.org

π–π Stacking Interactions: The planar, aromatic nature of the this compound ligand facilitates significant π–π stacking interactions between adjacent complex molecules. These interactions can occur between the bipyridine units, the phenyl substituents, or a combination thereof. In binuclear palladium(II) complexes, π-stacking of the aromatic ligands is evident, with interplanar separations measured at 3.34 Å and 3.35 Å. nih.govacs.org Similarly, in the crystal structure of a cyclopalladated derivative, [Pd(FPhbpy)Cl], extensive π-stacking is observed with centroid-to-centroid distances ranging from approximately 3.45 Å to 3.49 Å. researchgate.net These interactions are crucial in organizing the molecules into well-defined supramolecular architectures, such as one-dimensional columns or two-dimensional sheets. iucr.org

Intramolecular Stacking: Beyond intermolecular forces, face-to-face π-stacking can also occur within a single coordination sphere. rero.ch In certain iridium(III) complexes, the pendant phenyl group of the this compound ligand can engage in intramolecular π-stacking with other aromatic ligands coordinated to the same metal center. rero.ch This type of interaction can impart significant structural rigidity, which has been linked to enhanced luminescence properties and exceptionally long-lived light-emitting electrochemical cells. rero.ch

Metal-Metal Interactions: In some platinum(II) complexes, short Pt···Pt distances are observed, indicative of metallophilic interactions. rsc.org These interactions can lead to the formation of dimeric or oligomeric structures in the solid state and can significantly alter the electronic and photophysical properties of the material. rsc.orgrsc.org

Hydrogen Bonding: Weak C–H···F or C–H···Cl hydrogen bonds are frequently observed, further stabilizing the crystal lattice. iucr.orgnih.gov

| Complex Type | Interaction Type | Measured Distance (Å) | Reference |

|---|---|---|---|

| Binuclear Pd(II) | π–π Stacking | 3.34 - 3.35 | nih.govacs.org |

| [Pd(FPhbpy)Cl] | π–π Stacking | 3.447 - 3.489 | researchgate.net |

| Cycloplatinated Pt(II) | Pt···Pt Interaction | 3.28(1) | rsc.org |

| Iridium(III) Complexes | Intra-cation π–π Stacking | Not specified | rero.ch |

| Platinum(II) Complex | C–H···F/Cl, F···π, π–π stacking | Not specified | iucr.org |

The manipulation of these non-covalent forces, particularly metal-metal and π–π stacking interactions, is a key strategy in the design of self-assembled materials with tailored properties, such as solvatochromism and ionochromism. rsc.org

Electronic Structure and Advanced Computational Studies

Quantum Chemical Methodologies Applied to 6-Phenyl-2,2'-bipyridine Systems

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the ground state properties of this compound and its metal complexes. rsc.orgnih.govnih.gov DFT calculations allow for the optimization of molecular geometries and the determination of various electronic properties. nih.govnih.gov For instance, in studies of tridentate iridium(III) complexes incorporating this compound, the PBE0 functional has been used to optimize ground-state geometries, often in conjunction with basis sets like LanL2DZ for the metal and 6-31G* for other atoms. rsc.org The polarizable continuum model (PCM) is frequently employed to simulate solvent effects. rsc.orgresearchgate.net

In the context of cyclometalated platinum(II) complexes, the B3LYP functional has been utilized to explore the geometric structures in their ground states. nih.gov Similarly, DFT calculations have been instrumental in corroborating experimental findings, such as X-ray crystal structures, and in understanding the electronic structures of organonickel complexes with this compound. osti.govnih.gov These studies often involve hybrid functionals like B3LYP or M06 with triple-ζ basis sets to accurately calculate frontier molecular orbitals and bond orders. The choice of functional is critical, and studies have shown that functionals like PBE0 can provide results that are in good agreement with experimental values for properties like absorption peaks. researchgate.net

Table 1: Selected DFT Functionals and Basis Sets Used in Studies of this compound Systems

| Complex Type | DFT Functional | Basis Set | Application | Reference |

| Iridium(III) Complexes | PBE0 | LanL2DZ; 6-31G* | Ground state geometry optimization | rsc.org |

| Platinum(II) Complexes | B3LYP | Not specified | Ground state geometry exploration | nih.gov |

| Nickel(II) Complexes | Not specified | Not specified | Corroboration of Ni(II)/Ni(III) oxidations | osti.gov |

| Gold(III) Complexes | Not specified | Not specified | Ground state geometry optimization | nih.gov |

This table is not exhaustive and represents selected examples from the literature.

To investigate the electronic transitions and excited state properties of this compound systems, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.orgnih.govnih.gov TD-DFT calculations are crucial for interpreting experimental absorption and emission spectra. nih.govnih.gov For example, in the study of iridium(III) complexes, TD-PBE0 has been used to reproduce emission bands and singlet-triplet transition properties. rsc.org Similarly, for platinum(II) complexes, TD-DFT with the PCM solvent model has been employed to calculate absorption and emission spectra in solution, showing good agreement with experimental data. nih.gov

The choice of functional remains important in TD-DFT as well. The PBE0 functional, for example, has been shown to yield calculated lowest absorption peaks that differ by less than 0.30 eV from experimental observations for certain iridium complexes. researchgate.net TD-DFT is also used to analyze the nature of electronic transitions, providing insights into their character, such as Metal-to-Ligand Charge Transfer (MLCT), Ligand-to-Ligand Charge Transfer (LLCT), or Intraligand (IL) transitions. nih.govresearchgate.netosti.gov For instance, in organonickel complexes, TD-DFT has been used to analyze the long-wavelength UV-vis absorptions and excited states, confirming their predominant MLCT character. osti.gov

Density Functional Theory (DFT) for Ground State Properties

Analysis of Electronic Orbitals and Transitions

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of this compound and its complexes. The energy and spatial distribution of these orbitals dictate the electronic transitions, reactivity, and photophysical properties of the molecules.

In many metal complexes of this compound, the HOMO is often characterized by a significant contribution from the metal d-orbitals mixed with orbitals from the ligand, while the LUMO is typically localized on the π* orbitals of the bipyridine or the extended ligand system. mdpi.comresearchgate.netacs.org For example, in a heteroleptic Cu(I) complex, the HOMO was calculated to be at -7.1906 eV and the LUMO at -4.399 eV, resulting in an energy gap of 2.7911 eV. mdpi.com This relatively small energy gap can enhance electron excitation and influence the optical properties. mdpi.com

The nature of the metal and other ligands in a complex significantly influences the FMO energies. researchgate.netresearchgate.net For instance, in a series of iridium(III) complexes, the introduction of electron-donating NMe2 substituents on the ancillary ligand was found to enlarge the HOMO-LUMO gap. researchgate.net In cyclometalated platinum(II) complexes, the HOMO and LUMO compositions are key to understanding the ligand-centered electrochemical reductions and metal-centered oxidations. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Heteroleptic Cu(I) Complex with a 6,6'-bis(phenylethynyl)-2,2'-bipyridine Ligand

| Molecular Orbital | Energy (eV) |

| HOMO | -7.1906 |

| LUMO | -4.399 |

| Energy Gap (Eg) | 2.7911 |

Data from a study on a specific Cu(I) complex. mdpi.com

Metal-to-Ligand Charge Transfer (MLCT) transitions are a hallmark of many transition metal complexes containing this compound and are crucial to their photophysical and photochemical properties. nih.govresearchgate.netacs.org These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital.

In cyclometalated platinum(II) acetylide complexes, the emissions are assigned to a ³MLCT transition. researchgate.netacs.org Similarly, mononuclear and binuclear cyclometalated palladium(II) complexes display low-energy UV absorptions around 390 nm that are tentatively assigned to ¹MLCT transitions. acs.orghku.hk Theoretical studies on platinum(II) complexes have further elucidated that the lowest-lying transitions can be a combination of Ligand-to-Ligand Charge Transfer (LLCT) and MLCT. nih.gov The energy of these MLCT transitions can be tuned by modifying the ancillary ligands. For instance, in certain Pt(II) complexes, increasing the electron-donating ability of the ancillary pyridine (B92270) ligands leads to a red shift of the MLCT transitions. nih.gov

The solvent environment can also play a role in the characteristics of MLCT transitions. acs.org In some rhenium(I) bipyridine complexes, the occupied orbitals involved in the transitions have a significant mixture of the metal and a halide, while the LUMO is a π* orbital extending over the bipyridine and its substituents, leading to luminescence from a mixed MLCT and LLCT state. acs.org

In addition to MLCT transitions, ligand-centered (LC) and intraligand (IL) transitions are also significant in the electronic spectra of this compound complexes. nih.govacs.orghku.hk These transitions involve the excitation of an electron between orbitals that are primarily localized on the ligand itself.

Intense intraligand π→π* transitions are typically observed at higher energies (in the UV region) in the absorption spectra of these complexes. nih.gov For example, cyclometalated Pt(II) complexes display intense intraligand π→π* transitions between 200-340 nm. nih.gov The emission properties can also be dominated by ligand-centered excited states. In some palladium(II) complexes, structured emissions are assigned to intraligand excited states. acs.orghku.hk Furthermore, dual emissions have been observed in some binuclear palladium(II) complexes, with the lower energy, structureless bands being attributed to π-π excimeric IL transitions. acs.orghku.hk

Theoretical calculations on gold(III) complexes with ligands including this compound have shown that the lowest-energy absorptions are of LLCT character, and the emissions can arise from ³ILCT transitions or a mixture of ³LLCT and ³ILCT. nih.gov

Ligand Oxidation Level and Electron Transfer Processes

The concept of "non-innocent" ligands is central to understanding the electronic structure and reactivity of complexes containing this compound (phbpy). Unlike "innocent" ligands, which merely act as spectators, non-innocent ligands can actively participate in redox processes, meaning their own oxidation state can change. The 2,2'-bipyridine (B1663995) framework, and by extension this compound, is a classic example of a redox-active ligand. It can exist in multiple oxidation states: the neutral form (bpy⁰), a radical anion (bpy•⁻), and a dianion (bpy²⁻). acs.orgmdpi.com This redox activity is crucial as it allows the ligand to act as an electron reservoir, accepting or donating electrons during chemical reactions and photophysical processes.

In complexes of this compound, electrochemical studies often reveal ligand-centered redox processes. For instance, in a series of cyclometalated nickel(II) complexes, [Ni(Phbpy)X] (where X is a halide), cyclic voltammetry shows reversible one-electron reductions. osti.govosti.gov These reduction events are primarily localized on the bipyridine portion of the Phbpy⁻ ligand, generating a ligand-based radical anion. osti.govacs.org This is corroborated by spectroelectrochemical studies, where the reduction of the complex leads to the appearance of new, intense, low-energy absorption bands in the visible and near-infrared regions, which are characteristic of a bipy-based radical species. osti.gov

The table below presents the electrochemical data for a series of [Ni(Phbpy)X] complexes, illustrating the ligand-centered nature of the first reduction.

| Complex | E1/2 (red) (V vs. Fc/Fc+) | Epa (ox) (V vs. Fc/Fc+) | Assignment of Reduction | Assignment of Oxidation |

|---|---|---|---|---|

| [Ni(Phbpy)F] | -2.14 | 0.48 | [NiII(Phbpy•²⁻)]⁻ ← [NiII(Phbpy⁻)]⁰ | [NiIII(Phbpy⁻)]⁺ → [NiII(Phbpy⁻)]⁰ |

| [Ni(Phbpy)Cl] | -2.12 | 0.50 | [NiII(Phbpy•²⁻)]⁻ ← [NiII(Phbpy⁻)]⁰ | [NiIII(Phbpy⁻)]⁺ → [NiII(Phbpy⁻)]⁰ |

| [Ni(Phbpy)Br] | -2.12 | 0.50 | [NiII(Phbpy•²⁻)]⁻ ← [NiII(Phbpy⁻)]⁰ | [NiIII(Phbpy⁻)]⁺ → [NiII(Phbpy⁻)]⁰ |

| [Ni(Phbpy)I] | -2.11 | 0.47 | [NiII(Phbpy•²⁻)]⁻ ← [NiII(Phbpy⁻)]⁰ | [NiIII(Phbpy⁻)]⁺ → [NiII(Phbpy⁻)]⁰ |

| [Ni(Phbpy)(C6F5)] | -2.09 | 0.64 | [NiII(Phbpy•²⁻)]⁻ ← [NiII(Phbpy⁻)]⁰ | [NiIII(Phbpy⁻)]⁺ → [NiII(Phbpy⁻)]⁰ |

Data sourced from electrochemical studies on nickel complexes. osti.gov

Influence of Ligand Modification and Coordination Environment on Electronic Structures

The electronic properties of this compound are highly tunable and sensitive to both modifications of the ligand itself and changes in its coordination environment. These modifications can significantly alter the energies of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the complex's absorption, emission, and redox characteristics.

Ligand Modification:

Introducing substituents onto the this compound framework is a powerful strategy for tuning its electronic structure. Electron-donating groups (like methoxy (B1213986), -OCH₃) or electron-withdrawing groups (like trifluoromethyl, -CF₃) can be placed on either the phenyl ring or the bipyridine core.

Effect on Bipyridine Core: In copper(I) complexes, substituting the bipyridine ligand with electron-withdrawing CF₃ groups leads to a stabilization of the LUMO, which is primarily located on the bipyridine moiety. This stabilization results in a red-shift of the metal-to-ligand charge transfer (MLCT) absorption bands. inorgchemres.org

Effect on Phenyl Ring: In cyclometalated platinum(II) acetylide complexes, substituents on the 4-position of the phenyl ring influence the photophysical properties. acs.org Similarly, in palladium(II) complexes, aryl substituents at the 4'-position of the bipyridine ring cause shifts in the MLCT absorption bands. nih.gov For instance, an electron-donating methoxy group causes a red-shift compared to an electron-withdrawing chloro group.

Coordination Environment:

The nature of the metal center and the co-ligands bound to it profoundly impacts the electronic structure of the resulting this compound complex.

Metal Center: The choice of metal (e.g., Pt(II), Pd(II), Ni(II), Ir(III), Au(III)) determines the energy of the metal-based d-orbitals. This, in turn, affects the energy of MLCT transitions. For example, luminescent platinum(II) complexes of this compound often exhibit intense phosphorescence from ³MLCT states, while analogous palladium(II) complexes are typically non-emissive at room temperature, highlighting the role of the heavier metal in promoting spin-orbit coupling. nih.gov

Co-ligands: Ancillary ligands complete the coordination sphere and can fine-tune the electronic properties. In [Ni(Phbpy)X] complexes, varying the halide co-ligand (X = F, Cl, Br, I) has a relatively small effect on the ligand-centered reduction potentials and the MLCT absorption bands, indicating that these properties are dominated by the Phbpy ligand and the nickel center. osti.gov However, in platinum(II) complexes of the type [Pt(phbpy)(L')]⁺, changing the ancillary pyridine ligand (L') significantly alters the energy of the MLCT excited state.

The following table summarizes how different substituents and metal centers affect the lowest energy absorption maximum (λmax), which is often an MLCT band, in various this compound complexes.

| Complex | λmax (nm) | Transition Assignment | Key Influencing Factor |

|---|---|---|---|

| [Pt(CNN-Ph-Me)(CCPh)] | ~600 (emission) | ³MLCT | Substituent on Phenyl Ring |

| [Pd(L¹)Cl] (HL¹ = phbpy) | ~390 | ¹MLCT | Metal Center (Pd vs. Pt) |

| [Ni(Phbpy)Cl] | ~520 | MLCT | Halide Co-ligand |

| [Au(Me-C^N^N)(C≡C-Ph)]⁺ | ~374-380 | ILCT/¹MLCT | Substituent on Phenyl Ring |

| [Ir(tpy)(HL¹-N,N)Cl]²⁺ (HL¹=phbpy) | ~539 (emission) | ³LC/³MLCT | Coordination Mode (N,N) |

Data compiled from various studies on this compound complexes. osti.govacs.orgacs.orgnih.gov

Photophysical Phenomena and Advanced Applications

Absorption and Emission Characteristics of 6-Phenyl-2,2'-bipyridine Complexes

The interaction of this compound complexes with light is characterized by distinct absorption and emission spectra, which provide valuable insights into their electronic structure and excited-state dynamics.

Electronic Absorption Spectra and Band Assignments

The electronic absorption spectra of this compound complexes are typically characterized by intense absorption bands in the ultraviolet (UV) region and, in many cases, additional bands extending into the visible range.

The high-energy absorptions, generally found below 380 nm, are predominantly assigned to ligand-centered (LC) π→π* transitions within the this compound and any other associated ligands. researchgate.netnih.gov These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system of the ligands.

In addition to these high-energy bands, many complexes exhibit broader, less intense absorption bands at lower energies, often in the range of 380–550 nm. researchgate.netresearchgate.net These are typically assigned to charge-transfer transitions, which can be of several types:

Metal-to-Ligand Charge Transfer (MLCT): This is a common feature in complexes with d-block metals. It involves the transfer of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. nih.govacs.orgrsc.orgacs.org For instance, certain palladium(II) and platinum(II) complexes display low-energy UV absorptions around 390 nm that are tentatively assigned to ¹MLCT transitions. acs.org In some platinum(II) acetylide complexes, these bands can extend from 380 to 550 nm and are described as an admixture of ¹LC and charge-transfer (¹CT) transitions. researchgate.net

Metal-Metal to Ligand Charge Transfer (MMLCT): In binuclear complexes where metal centers are in close proximity, a broad and intense absorption can appear at longer wavelengths (e.g., 420–510 nm in a diplatinum(II,II) complex), which is attributed to a ¹[dσ→σ(π)] transition. rsc.org

Intraligand Charge Transfer (ILCT): In some cases, particularly when the ligand itself has donor and acceptor moieties, charge transfer can occur within the ligand. nih.gov

The precise energy and intensity of these absorption bands are influenced by the metal center, the nature of other coordinated ligands, and the solvent environment. researchgate.netacs.org For example, theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to model these long-wavelength absorption maxima and support their assignment as metal(d)-to-ligand(π*) charge transfer transitions. researchgate.net

Table 1: Selected Absorption Data for this compound Complexes

| Complex Type | Metal | Absorption Maxima (λmax, nm) | Band Assignment | Reference |

| Cyclometalated Pd(II) | Pd | ~390 | ¹MLCT | acs.org |

| Diplatinum(II,II) | Pt | 420–510 | ¹MMLCT | rsc.org |

| Cyclometalated Pt(II) Acetylide | Pt | 380–550 | ¹LC/¹CT | researchgate.net |

| Cyclometalated Pt(II) | Pt | < 340 | ¹π→π* (LC) | nih.gov |

| Cyclometalated Pt(II) | Pt | ~390 | MLCT | nih.gov |

| Cyclometalated Pd(II) | Pd | 350-550 | MLCT | researchgate.net |

Photoluminescence Properties and Emission Bands

The emission from these complexes can originate from different excited states:

Triplet Metal-to-Ligand Charge Transfer (³MLCT): This is a common emissive state for heavy metal complexes, such as those of platinum(II) and iridium(III). rsc.orgacademie-sciences.fracs.org For example, some cyclometalated platinum(II) complexes display ³MLCT emission in solution at room temperature. rsc.org Similarly, intensely luminescent iridium(III) complexes with emission maxima at 541 and 562 nm are believed to arise from a state of primarily ³MLCT character. academie-sciences.fr

Intraligand (IL) or Ligand-Centered (LC) States: In some cases, the emission originates from an excited state localized on the ligand. This is often characterized by a structured emission spectrum. acs.org For instance, certain palladium(II) complexes exhibit structured emissions that are assigned to intraligand excited states. acs.org

Metal-Metal-to-Ligand Charge Transfer (³MMLCT): In binuclear or aggregated complexes, emission can occur from an excited state involving both metal centers. rsc.org

Excimeric States: At high concentrations or in the solid state, intermolecular π-π interactions can lead to the formation of excimers (excited dimers), which have their own characteristic emission. acs.org

A notable feature in the emission spectra of some this compound complexes is the presence of vibronic structure. This is particularly evident in the emission from ³IL or ³LC excited states and is indicative of the coupling between electronic transitions and vibrational modes of the ligand. nih.gov The spacing between the vibronic peaks in the emission spectrum often corresponds to the vibrational frequencies of the aromatic rings of the ligand, typically around 1400 cm⁻¹. researchgate.net For example, fluorene-based platinum(II) complexes with this compound derivatives display vibronic-structured emission bands with maxima in the range of 558–601 nm. nih.gov

The luminescence properties of this compound complexes can be highly sensitive to temperature. Many palladium(II) complexes, for instance, are non-emissive at room temperature (298 K) but become intensely luminescent at low temperatures (77 K). acs.org This is often due to the quenching of the excited state at higher temperatures through non-radiative decay pathways, which are suppressed at lower temperatures.

In contrast, many platinum(II) complexes are emissive in both solution at room temperature and in a frozen glassy matrix at 77 K. rsc.orgacs.orgnih.gov For example, a cyclometalated platinum(II) complex, [Pt(L¹)(Cl)], exhibits emission from a ³MLCT state both in solution at room temperature (λₘₐₓ = 590 nm) and in a glass at 77 K (λₘₐₓ = 545 nm). acs.org The solid-state emission of some complexes can also be temperature-dependent, with red shifts observed as the temperature is lowered, which can be indicative of emission from a metal-metal-ligand charge transfer (MMLCT) excited state. researchgate.net

Table 2: Selected Emission Data for this compound Complexes

| Complex Type | Metal | Temperature (K) | Emission Maxima (λmax, nm) | Emissive State | Reference |

| Cationic Pd(II) | Pd | 77 | 467–586 | Intraligand | acs.org |

| Binuclear Pd(II) | Pd | 77 | 626–658 | π–π excimeric IL | acs.org |

| Cyclometalated Pt(II) | Pt | 298 | - | ³MLCT | rsc.org |

| Cyclometalated Ir(III) | Ir | 295 | 541, 562 | ³MLCT | academie-sciences.fr |

| [Pt(Phbpy)(CN)] | Pt | 298 (solution) | 562 | ³MLCT/ILCT | nih.gov |

| [Pd(Phbpy)(CN)] | Pd | 77 (glassy matrix) | 571 | - | nih.gov |

| Fluorene-based Pt(II) | Pt | - | 558-601 | ³IL/³MLCT | nih.gov |

| [Pt(L¹)(Cl)] | Pt | 298 (solution) | 590 | ³MLCT | acs.org |

| [Pt(L¹)(Cl)] | Pt | 77 (glass) | 545 | ³MLCT | acs.org |

Vibronic-Structured Emission

Excited State Dynamics and Lifetimes

The excited state lifetime (τ) is a crucial parameter that describes the average time a molecule spends in an excited state before returning to the ground state. For this compound complexes, these lifetimes can range from nanoseconds to microseconds, depending on the nature of the emissive state and the surrounding environment. academie-sciences.fracs.orgwhiterose.ac.uk